7-Hydroxy-4-methyl-1-indanone
Overview
Description
7-Hydroxy-4-methyl-1-indanone is a product used for proteomics research . It is a derivative of 1-indanone , which is a benzo-fused ketone .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-methyl-1-indanone has been reported in various studies . For instance, one method involves the reaction of 4 with polyphosphoric acid at 70°C, which affords the methyl ether of the required 1-indanone. Its 1H, 13C NMR and MS data clearly indicate it to be 4-methoxy-7-methyl-1-indanone .Molecular Structure Analysis
The molecular formula of 7-Hydroxy-4-methyl-1-indanone is C10H10O2 . Its molecular weight is 162.19 . The SMILES string representation is Cc1ccc(O)c2C(=O)CCc12 .Chemical Reactions Analysis
Various chemical reactions involving 7-Hydroxy-4-methyl-1-indanone have been reported . For example, one study describes the conversion of 7-methyl substituted 1-indanone to 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid .Physical And Chemical Properties Analysis
7-Hydroxy-4-methyl-1-indanone is a solid substance . Its melting point is between 109-112 °C .Scientific Research Applications
1. Construction of Fused and Spirocyclic Frameworks 7-Hydroxy-4-methyl-1-indanone, as a type of 1-indanone, is used in annulations to access fused and spiro frameworks . These frameworks are important in the synthesis of various carbocyclic and heterocyclic skeletons . The stereoselective formation of desired polycyclic compounds is a significant advancement in this field .
Synthesis of Bioactive Natural Products
1-Indanones, including 7-Hydroxy-4-methyl-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . They are used in the synthesis of biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C .
Building Block in Organic Synthesis
7-Hydroxy-4-methyl-1-indanone is used as a building block in organic synthesis. Its versatile reactivity makes it a valuable component in the construction of complex organic molecules.
Preparation of Pharmaceuticals
This compound is used as a starting material for the preparation of pharmaceuticals. Its unique structure and reactivity make it suitable for the synthesis of a wide range of medicinal compounds.
Preparation of Agrochemicals
In addition to pharmaceuticals, 7-Hydroxy-4-methyl-1-indanone is also used in the preparation of agrochemicals. These include pesticides, herbicides, and other chemicals used in agriculture.
Synthesis of Organic Compounds
4-Methyl-1-indanone, a related compound, is used as a reagent in the synthesis of various organic compounds . Although the specific applications of 7-Hydroxy-4-methyl-1-indanone in this context are not mentioned, it’s likely that it could be used in a similar manner .
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, 4-hydroxy-7-methyl-1-indanone, has been shown to exhibit antibacterial activity
Mode of Action
The exact mode of action of 7-Hydroxy-4-methyl-1-indanone is currently unknown due to the lack of specific studies on this compound . More research is needed to elucidate the precise interactions between 7-Hydroxy-4-methyl-1-indanone and its targets.
Biochemical Pathways
Given the antibacterial activity of related compounds, it’s possible that 7-Hydroxy-4-methyl-1-indanone may interfere with pathways essential for bacterial growth and survival
Result of Action
Given the antibacterial activity of related compounds, it’s possible that 7-Hydroxy-4-methyl-1-indanone may exert similar effects, potentially leading to the inhibition of bacterial growth.
properties
IUPAC Name |
7-hydroxy-4-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4,11H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEWVKMVYBQMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498202 | |
Record name | 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-methyl-1-indanone | |
CAS RN |
67901-82-0 | |
Record name | 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-4-methyl-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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